molecular formula C15H16N2 B192718 6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine CAS No. 41218-84-2

6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine

Cat. No. B192718
CAS RN: 41218-84-2
M. Wt: 224.3 g/mol
InChI Key: FPKDBVUHIXYLNP-UHFFFAOYSA-N
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Description

6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. In

Scientific research applications

Synthesis and Derivatives

  • A study by Firl, Maier, and Daake (1989) reported a three-step synthesis for 6,11-dihydro-5H-pyrido[3,2-c][1]benzazepin-5-one and its derivatives. The tricyclic ring system's reactivity was explored through the preparation of various derivatives, characterized by 1H and 13C-NMR data (Firl, Maier, & Daake, 1989).

Molecular Structures and Supramolecular Assemblies

  • Research by Acosta et al. (2015) focused on closely-related benzo[b]pyrimido[5,4-f]azepine derivatives. These compounds exhibited similar molecular structures but varied in their supramolecular assemblies, demonstrating distinct hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).

Synthesis of Pyrimidine-Fused Benzazepines

  • Acosta-Quintero et al. (2015) detailed the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines. The study highlighted base-promoted aromatic nucleophilic substitution reactions leading to a range of substituted azepines (Acosta-Quintero et al., 2015).

Synthesis of Polycyclic Pyrimidoazepine Derivatives

  • Acosta Quintero et al. (2016) developed a versatile method for synthesizing various polycyclic pyrimidoazepine derivatives. The azepine ring in these compounds typically adopts a boat-type conformation, with diverse types of sheet and chain formations in their structure (Acosta Quintero et al., 2016).

Electrochemical Oxidation and Synthesis Applications

  • Kharraz et al. (1995) observed the formation of 5H-1-benzazepines after electrochemical oxidation of related compounds, discussing the oxidation mechanisms involved (Kharraz et al., 1995).

Unprecedented Synthesis Route via Friedel–Crafts Cyclialkylations

  • Abd El-Aal and Khalaf (2013) reported the preparation of benzo[b][1]benzazepine derivatives through Friedel–Crafts cyclialkylations. This approach provides efficient access to polytricyclic amines, highlighting a significant advancement in the synthesis of these compounds (Abd El-Aal & Khalaf, 2013).

Anticonvulsant Activity and Structural Analysis

  • Piao et al. (2012) designed and synthesized novel derivatives of benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one, evaluating their anticonvulsant activity and discussing the structure–activity relationship of these compounds (Piao et al., 2012).

properties

IUPAC Name

6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8,15,17H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKDBVUHIXYLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237292
Record name 6,11-Dihydro-5H-dibenz[b,e]azepine-6-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminomethyl-5,6-dihydromorphanthridine

CAS RN

41218-84-2
Record name 6,11-Dihydro-5H-dibenz[b,e]azepine-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41218-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminomethyl dibenzazepine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dihydro-5H-dibenz[b,e]azepine-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.255.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMINOMETHYL DIBENZAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7CLM5N6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

reacting the 6-(phthalimidomethyl)-6,11-dihydro-5H-dibenz[b,e]azepine with hydrazine in an alkali metal hydroxide to produce 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine;
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Synthesis routes and methods II

Procedure details

reacting the 6-(phthalimidomethyl)-6,11-dihydro-5H-dibenz[b,e]azepine with hydrazine, to produce 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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